molecular formula C19H20F4N4 B14980904 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B14980904
Poids moléculaire: 380.4 g/mol
Clé InChI: YXPUVXQDNCMSQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with nitrogen atoms at positions 1, 3, and 3. Key structural features include:

  • Position 3: A 4-fluorophenyl group, which enhances electronic interactions and metabolic stability due to the fluorine atom’s electronegativity and lipophilicity .
  • Position 5: A methyl substituent, contributing to steric and hydrophobic effects.
  • Position 2: A trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety that improves binding affinity and resistance to oxidative metabolism.
  • Position 7: A branched alkyl chain (3-methylbutyl) attached via an amine linkage, which balances lipophilicity and solubility .

This compound has been investigated for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (M.tb), with structural optimizations targeting ATP synthase inhibition .

Propriétés

Formule moléculaire

C19H20F4N4

Poids moléculaire

380.4 g/mol

Nom IUPAC

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H20F4N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-4-6-14(20)7-5-13)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3

Clé InChI

YXPUVXQDNCMSQF-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=C(C=C3)F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation. This method is efficient and yields the desired pyrazole-fused heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted palladium-catalyzed reactions can be optimized for industrial applications to ensure high yields and purity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Applications De Recherche Scientifique

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes. The pyrazolo[1,5-a]pyrimidine core interacts with active sites, leading to inhibition or activation of specific biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent biological activity. Below is a comparative analysis of substituent effects at key positions:

Position 3 Substituents

Compound ID/Name Substituent at Position 3 Key Findings Reference
Target Compound 4-Fluorophenyl Optimal anti-M.tb activity (MIC < 0.1 µM); enhanced microsomal stability
5-Methyl-N-(3-methylbutyl)-3-phenyl... Phenyl Reduced activity (MIC ~1.5 µM) compared to 4-fluoro analog
Compound 32 (Table 2) 4-Fluorophenyl High potency (MIC = 0.12 µM) in anti-M.tb assays
N-(4-Chlorophenyl)-2-methyl-3,5-diphenyl... 3,5-Diphenyl Moderate activity (MIC = 2.3 µM); increased cytotoxicity

Trend : Fluorine at the para position of the phenyl ring improves target binding and reduces metabolic degradation .

Position 5 Substituents

Compound ID/Name Substituent at Position 5 Key Findings Reference
Target Compound Methyl Balanced lipophilicity (logP = 3.8) and solubility (logS = -4.2)
Compound 33 (Table 2) p-Tolyl Improved activity (MIC = 0.08 µM) but higher logP (4.5)
Compound 35 (Table 2) 4-Isopropylphenyl Reduced potency (MIC = 0.9 µM) due to steric bulk
5-tert-Butyl-3-(4-fluorophenyl)... tert-Butyl Poor solubility (logS = -5.1) despite high logP (5.2)

Trend : Smaller substituents (e.g., methyl) optimize permeability, while bulkier groups (e.g., tert-butyl) hinder target engagement .

Position 2 Substituents

Compound ID/Name Substituent at Position 2 Key Findings Reference
Target Compound Trifluoromethyl Enhanced electronic effects; IC₅₀ = 12 nM against M.tb ATP synthase
5-Methyl-2-(trifluoromethyl)... Trifluoromethyl Similar potency (IC₅₀ = 15 nM) in enzyme assays
2-Methyl-3,5-diphenyl... Methyl Reduced activity (IC₅₀ = 480 nM)
3-(4-Fluorophenyl)-N-(3-methoxyphenyl)... Hydrogen Weak inhibition (IC₅₀ > 1 µM)

Trend : Strong electron-withdrawing groups (e.g., CF₃) at position 2 are critical for enzymatic inhibition .

Amine Side Chain Modifications

Compound ID/Name Amine Substituent Key Findings Reference
Target Compound 3-Methylbutyl Moderate solubility (25 µM in PBS) and high metabolic stability (t₁/₂ > 60 min)
Compound 47 (N-(6-methylpyridin-2-yl)methyl) Pyridylmethyl High potency (MIC = 0.05 µM) but poor microsomal stability (t₁/₂ = 12 min)
Compound 50 (N-(6-(piperidin-1-yl)pyridin-2-yl)methyl) Piperidine-linked pyridyl Improved stability (t₁/₂ = 45 min) and solubility (logS = -3.9)
N-(4-Methoxyphenethyl)... Phenethyl Low cytotoxicity (CC₅₀ > 50 µM) but moderate activity (MIC = 1.8 µM)

Trend : Branched alkyl chains (e.g., 3-methylbutyl) offer a balance between stability and solubility, while aromatic amines (e.g., pyridylmethyl) improve potency at the cost of metabolic liability .

Key Research Findings

Anti-Mycobacterial Activity: The target compound’s 4-fluorophenyl and CF₃ groups synergistically enhance M.tb inhibition (MIC < 0.1 µM), outperforming analogs with non-fluorinated aryl groups .

Metabolic Stability : The 3-methylbutyl side chain reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min vs. 12 min for pyridylmethyl analogs) .

Selectivity : Low hERG channel inhibition (IC₅₀ > 30 µM) suggests reduced cardiac toxicity risk compared to earlier triazolopyrimidine derivatives .

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:

  • Core Formation : Cyclization of pyrazole precursors with substituted pyrimidine intermediates. For example, Suzuki-Miyaura cross-coupling reactions using aryl boronic acids (e.g., 4-fluorophenylboronic acid) to introduce substituents at specific positions .
  • Amine Attachment : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 3-methylbutyl amine moiety. Solvent choice (e.g., NMP or DMF) and temperature control (80–120°C) are critical for minimizing side reactions .
  • Optimization : Catalysts like Pd(PPh₃)₄ for Suzuki reactions and ligands such as Xantphos for Buchwald-Hartwig steps improve yield. Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures .

(Basic) What spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
    • Trifluoromethyl group: δ ~120–125 ppm (13C, quartet).
    • Pyrazolo[1,5-a]pyrimidine protons: δ 6.6–8.5 ppm (1H NMR) .
  • X-ray Crystallography : Single-crystal analysis confirms bond angles and substituent orientation. For example, orthorhombic crystal systems (e.g., space group Pbca) with Z = 8 are common .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., ESI+ mode) .

(Advanced) How do substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact enzymatic inhibition efficacy?

Answer:
Substituent effects are evaluated via structure-activity relationship (SAR) studies:

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase in Plasmodium falciparum). The 4-fluorophenyl group improves IC₅₀ by 10-fold compared to unsubstituted analogs .
  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but reduce target affinity. For example, 4-methoxyphenyl analogs show 50% lower inhibition in kinase assays .
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

(Advanced) What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Confirm anticancer activity via both MTT (cell viability) and caspase-3 activation (apoptosis) assays .
  • Structural Analogs : Compare activity of derivatives (e.g., 3-methylbutyl vs. phenethyl amine side chains) to isolate substituent-specific effects .
  • Dose-Response Curves : Use Hill slopes to identify cooperative binding anomalies. A slope >1 suggests nonspecific aggregation .

(Advanced) How can computational modeling predict binding affinity to enzymatic targets, and what validation is required?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses. Focus on hydrogen bonding with catalytic residues (e.g., Lys100 in M. tuberculosis enoyl-ACP reductase) and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Validation :
    • Mutagenesis : Replace predicted interacting residues (e.g., Ala scanning) to confirm energy contributions .
    • SPR/BLI : Measure kinetic parameters (KD, kon/koff) to validate docking scores .

(Advanced) What experimental designs are optimal for evaluating pharmacokinetic properties in preclinical studies?

Answer:

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5/7.4 to simulate GI and blood-brain barrier penetration .
  • Metabolism : Incubate with liver microsomes (human/rodent) and monitor CYP450-mediated degradation via LC-MS. The 3-methylbutyl chain reduces CYP3A4 susceptibility compared to shorter alkyl amines .
  • Excretion : Radiolabel the compound (e.g., ¹⁴C at the pyrimidine ring) and quantify fecal/urinary recovery in rodent models .

(Basic) What are the key challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification : Replace column chromatography with countercurrent distribution for gram-scale batches .
  • Solvent Waste : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry standards .
  • Stability : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .

(Advanced) How does the trifluoromethyl group influence photophysical properties in material science applications?

Answer:

  • Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electron transport in perovskite solar cells (PCE >18%) .
  • Thermal Stability : TGA shows decomposition temperatures >250°C, suitable for OLED fabrication .
  • Validation : UV-vis (λmax ~350 nm) and cyclic voltammetry (Ered = -1.2 V vs. Ag/AgCl) characterize charge transfer .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.